

Application Note & Protocol: DX600 TFA Handling

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Compound of Interest

Compound Name: DX600 Tfa

Cat. No.: B10825495

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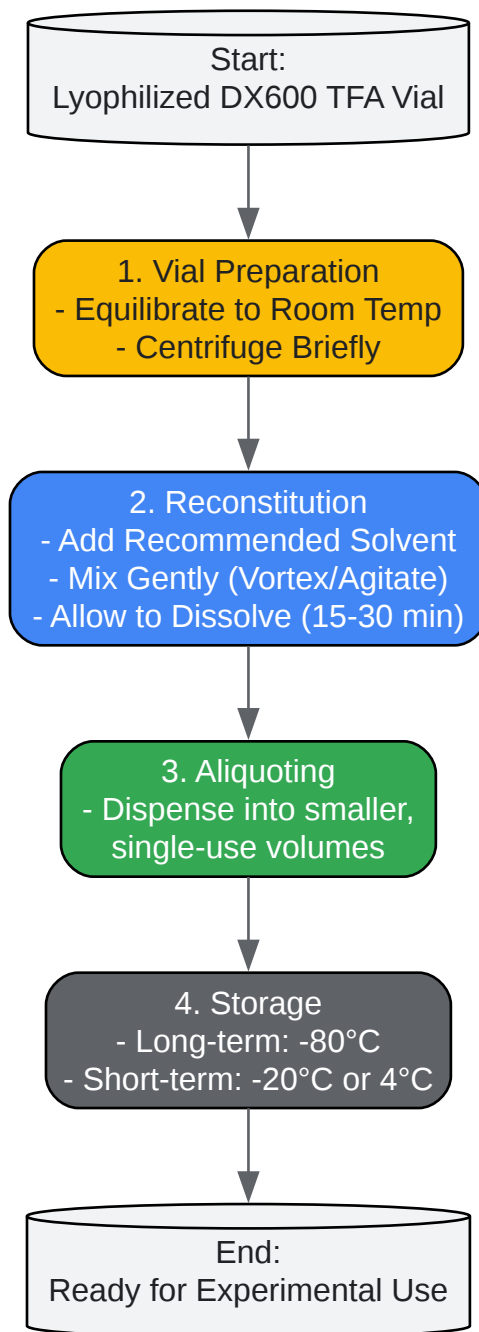
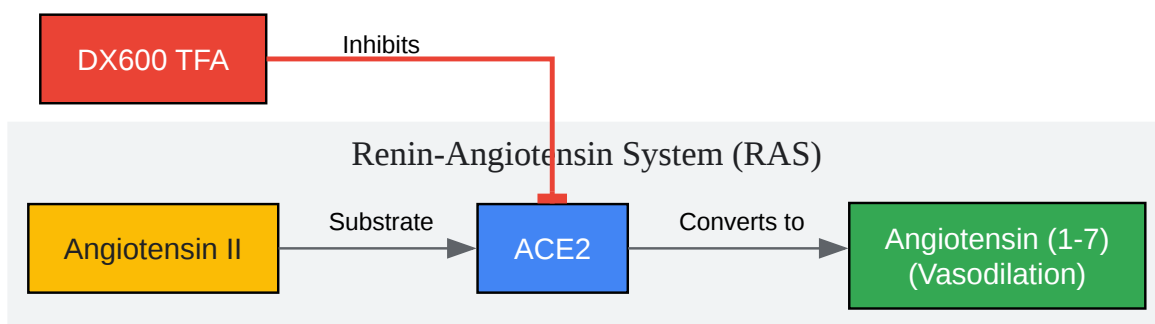
Introduction

DX600 is a potent and highly specific synthetic peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), with a reported inhibition constant (K_i) of 2.8 nM.[1][2] It is a 26-amino acid cyclic peptide containing a disulfide bridge between Cys6 and Cys17.[3][4] DX600 specifically inhibits ACE2 without cross-reacting with ACE, making it a valuable tool for cardiovascular research and for studying the renin-angiotensin system.[1][5] Its interaction with ACE2 has also led to its investigation as a potential viral entry inhibitor for viruses like SARS-CoV-2, which use ACE2 as a receptor.[6]

DX600 is typically supplied as a lyophilized powder containing trifluoroacetic acid (TFA) as a counterion from the purification process.[7][8] Proper reconstitution and storage are critical to maintain the peptide's stability, biological activity, and ensure experimental reproducibility. This document provides detailed protocols for the dissolution and storage of **DX600 TFA**.

Mechanism of Action: ACE2 Inhibition

DX600 exerts its function by binding to ACE2 and inhibiting its catalytic activity. ACE2 is a key enzyme in the renin-angiotensin system (RAS), where it converts the vasoconstrictor Angiotensin II into the vasodilator Angiotensin (1-7). By inhibiting ACE2, DX600 modulates this pathway.



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